
206350-79-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 206350-79-0, also known as L-R or L-R4W2, is a vanilloid TRPV1 (VR1) receptor antagonist peptide . It has been synthesized from the combination of two different chemicals, a small molecule and a peptide. The compound has shown potential applications in both in vivo and in vitro studies.
Molecular Structure Analysis
The molecular formula of this compound is C46H71N21O6 . Its molecular weight is 1014.2 . The sequence of this peptide is RRRRWW-NH2 .
Physical And Chemical Properties Analysis
The compound is a white lyophilized solid . It is soluble in water . Its molecular weight is 1014.19 .
Scientific Research Applications
1. PET in Drug Research and Development
Positron Emission Tomography (PET) is increasingly used to examine drugs' behavioral, therapeutic, and toxic properties. It assesses pharmacokinetic and pharmacodynamic events directly in humans and animals, significantly contributing to drug development and understanding molecular drug action mechanisms (Fowler et al., 1999).
2. Safety Evaluation in Human Use
Animal toxicology experiments are extended to evaluate chemical hazards and predict safety in human use. Large safety factors, like 1:5000 of the lowest-effect dose level for cancer, are recommended when the material use is considered important, guided by informed scientific judgment (Weil, 1972).
3. Drug-Side Effect Association
Innovative computational approaches, such as the Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) algorithm, are used to predict drug-side effect associations, enhancing the efficiency and accuracy of identifying such associations (Ding et al., 2019).
4. Limitations of Animal Studies
Animal models are often poor predictors of drug safety in humans, leading to reconsiderations of their scientific merit in pharmaceutical development. This realization prompts discussions about alternative research methods (Norman, 2019).
5. Endocrine-Disrupting Chemicals
Research on endocrine-disrupting chemicals (EDCs) has revealed how these substances affect health and disease, especially during development. Understanding EDCs' molecular and epigenetic mechanisms is crucial in translating findings to human health (Gore et al., 2015).
6. Polypharmacology in Drug Discovery
Polypharmacology, where drug molecules interact with multiple targets, presents challenges and opportunities in drug development. It is crucial for designing effective and less toxic therapeutic agents (Reddy & Zhang, 2013).
properties
CAS RN |
206350-79-0 |
|---|---|
Product Name |
206350-79-0 |
Molecular Formula |
C46H71N21O6 |
Molecular Weight |
1014.2 |
InChI |
InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
MGQHBRDQUJRCLN-UJARKJSPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Appearance |
White lyophilised solid |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>98 % |
sequence |
RRRRWW-NH2 |
solubility |
Soluble in water |
storage |
-20°C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



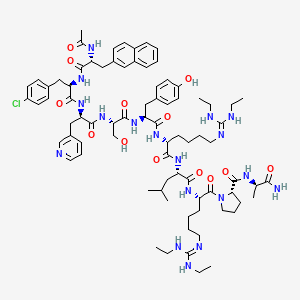
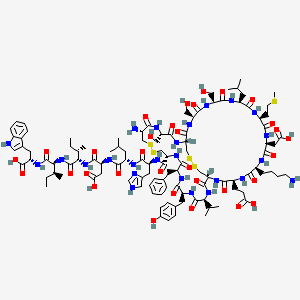
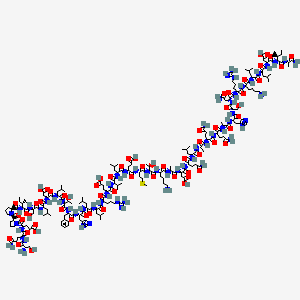
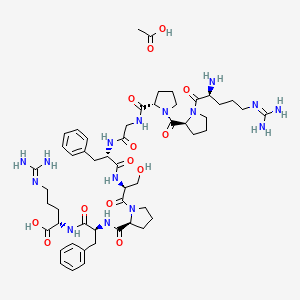
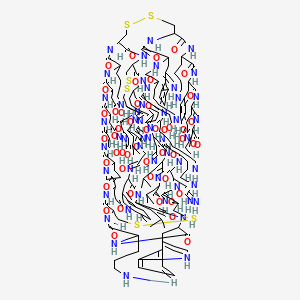
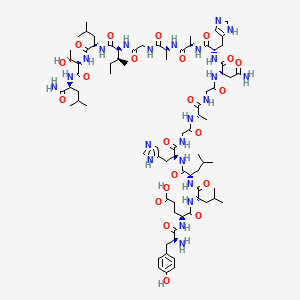
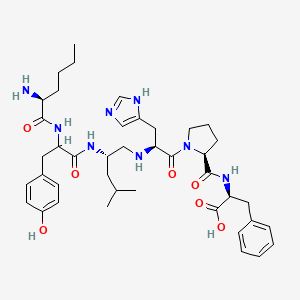
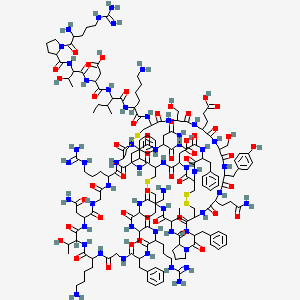
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
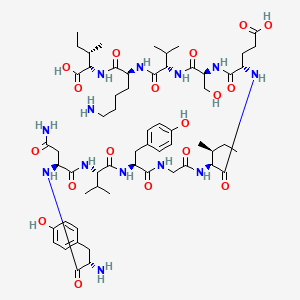
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)